molecular formula C11H14ClN3O2 B15214733 4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine CAS No. 919278-13-0

4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B15214733
CAS No.: 919278-13-0
M. Wt: 255.70 g/mol
InChI Key: YDFCQHNUMWUJAA-UHFFFAOYSA-N
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Description

4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a chloro group at the 4-position and a 2-(2-methoxyethoxy)ethyl group at the 5-position. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloroethyl methyl ether with suitable pyrimidine derivatives can lead to the formation of the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

CAS No.

919278-13-0

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

4-chloro-5-[2-(2-methoxyethoxy)ethyl]pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C11H14ClN3O2/c1-16-6-7-17-5-4-15-3-2-9-10(15)11(12)14-8-13-9/h2-3,8H,4-7H2,1H3

InChI Key

YDFCQHNUMWUJAA-UHFFFAOYSA-N

Canonical SMILES

COCCOCCN1C=CC2=C1C(=NC=N2)Cl

Origin of Product

United States

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